3-Bromopiperidine hydrochloride

Description

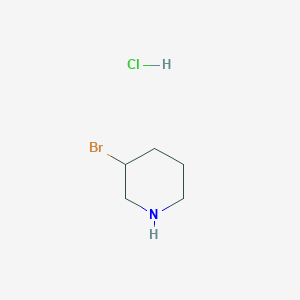

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQIOFJSXVDIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Bromopyridine Hydrochloride (CAS 65520-08-3)

- Molecular Formula : C₅H₅NBr·HCl

- Key Differences :

- Structure : Aromatic pyridine ring vs. saturated piperidine in 3-bromopiperidine.

- Reactivity : Pyridine derivatives participate in electrophilic substitution, while piperidine’s saturated ring favors nucleophilic reactions (e.g., alkylation).

- Applications : Used in agrochemicals and catalysis, contrasting with 3-bromopiperidine’s pharmaceutical focus .

3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride (CAS 1219967-88-0)

- Molecular Formula: C₁₃H₁₇BrNO·HCl

- Key Differences: Substituents: Contains a bromophenoxy group, increasing steric bulk and hydrophobicity (LogP > 3). Molecular Weight: 320.65 g/mol vs. 200.51 g/mol for 3-bromopiperidine. Applications: Likely used in targeted drug delivery due to enhanced binding affinity from the phenoxy group .

3-Bromopiperidine Hydrobromide (CAS 54288-72-1)

- Molecular Formula : C₅H₁₀NBr·HBr

- Key Differences :

Physicochemical and Functional Comparison

| Property | 3-Bromopiperidine HCl | 3-Bromopyridine HCl | 3-(2-Bromo-4-ethylphenoxy)piperidine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.51 | 192.47 | 320.65 |

| Ring Type | Saturated piperidine | Aromatic pyridine | Saturated piperidine with phenoxy substituent |

| LogP | 1.46 | 1.12 | >3.0 (estimated) |

| Applications | Pharmaceutical intermediate | Catalysis, agrochemicals | Targeted drug design |

Research Findings and Industrial Relevance

- Synthetic Utility : 3-Bromopiperidine hydrochloride’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex amines .

- Challenges : Commercial availability issues (discontinued by CymitQuimica ) highlight supply chain vulnerabilities compared to analogs like 3-bromopyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.